3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one
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Overview
Description
3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one is a chemical compound that features a pyridinone core substituted with an azepane sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloropyridine and an amide.
Introduction of the Azepane Group: The azepane group is introduced via nucleophilic substitution reactions. Azepane can be reacted with a sulfonyl chloride derivative to form the azepan-1-ylsulfonyl group.
Final Assembly: The final step involves coupling the azepan-1-ylsulfonyl group with the pyridinone core under suitable conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyridinone core.
Reduction: Reduced forms of the azepane or pyridinone moieties.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The azepane sulfonyl group can form hydrogen bonds and electrostatic interactions with proteins, influencing their activity. The pyridinone core may interact with nucleic acids or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
- 3-(morpholin-1-ylsulfonyl)pyridin-2(1H)-one
- 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
Uniqueness
3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound in drug discovery and material science.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c14-11-10(6-5-7-12-11)17(15,16)13-8-3-1-2-4-9-13/h5-7H,1-4,8-9H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIQIZXGQPPEMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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